cis,cis-Mucononitrile
Overview
Description
Synthesis Analysis
cis,cis-Mucononitrile
- Synthesis Pathways : cis,cis-Mucononitrile synthesis has been approached through biotechnological methods, utilizing Saccharomyces cerevisiae strains engineered to convert catechol into cis,cis-muconic acid, which can then be chemically dehydrogenated to obtain cis,cis-Mucononitrile (Weber et al., 2012).
1,1'-Diethylferrocene
- Synthesis Pathways : The synthesis of derivatives related to 1,1'-Diethylferrocene involves the functionalization of ferrocene and subsequent reactions to introduce ethyl groups. An example includes the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives as intermediates for further modification (Barišić et al., 2002).
Molecular Structure Analysis
cis,cis-Mucononitrile
- Molecular Structure : Studies on cis,cis-Mucononitrile emphasize its potential as a precursor for bio-based adipic acid, highlighting its structure conducive for polymer synthesis (Shin et al., 2018).
1,1'-Diethylferrocene
- Molecular Structure : Research on ferrocene derivatives focuses on the unique redox properties and structural configurations that these compounds can exhibit, which are crucial for their application in catalysis and material science (Atkinson et al., 2007).
Chemical Reactions and Properties
cis,cis-Mucononitrile
- Chemical Reactivity : It is used as a building block for synthesizing various biopolymers, showcasing its versatility in chemical transformations and applications in green chemistry (Carraher et al., 2017).
1,1'-Diethylferrocene
- Chemical Reactivity : Ferrocene derivatives, including those related to 1,1'-Diethylferrocene, are known for their ability to undergo various organic transformations, contributing to their wide range of applications in organometallic chemistry and catalysis (Leonidova et al., 2013).
Scientific Research Applications
Renewable Unsaturated Polyesters from Muconic Acid : Muconic acid, a derivative of cis,cis-Mucononitrile, is used in the synthesis of renewable unsaturated polyester resins. This study demonstrates that biologically derived muconic acid can be incorporated into polyesters, resulting in increased glass transition temperatures and decreased melting and degradation temperatures (Rorrer et al., 2016).
Iodine-Catalyzed Isomerization of Dimethyl Muconate : This research provides insights into the mechanism and conditions necessary for the iodine-catalyzed isomerization of dimethyl muconate, a derivative of cis,cis-Mucononitrile. The study found that under select conditions, high yields of the product were achieved with good purity, highlighting its potential in the production of bio-based chemicals (Settle et al., 2018).
Microbial Production of Muconic Acid from Glycerol : This study explores the use of E. coli-E. coli cocultures for the production of muconic acid, derived from cis,cis-Mucononitrile, from glycerol. The research demonstrated significant improvements in production using coculture engineering strategies (Zhang et al., 2015).
Cis,cis-Muconic Acid Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization
: This research focused on converting muconic acid into adipic acid, a significant component for nylon-6,6 production. The study demonstrates a pathway for bio-based nylon production via muconic acid, highlighting its application in sustainable polymer synthesis (Vardon et al., 2016).
Recent Advances in Microbial Production of cis,cis-Muconic Acid : This paper summarizes recent microbial production strategies for cis,cis-Muconic Acid, a precursor for various polymers and drugs. The focus is on metabolic pathway engineering and the use of biomass for production (Choi et al., 2020).
Microbial Production of Cis,cis-Muconic Acid : A review of microbial production methods for cis,cis-Muconic acid, emphasizing its potential as a biochemical material for plastics and polymer production (Yoshikawa et al., 1990).
Safety And Hazards
Cis,cis-Mucononitrile is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
(2Z,4Z)-hexa-2,4-dienedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYLCRMTTXKHS-CCAGOZQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC#N)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C#N)\C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis,cis-Mucononitrile | |
CAS RN |
1557-59-1 | |
Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis,cis-Mucononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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